4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile
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Overview
Description
4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile is a complex organic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of 2-aminobenzonitrile with 4-propoxybenzaldehyde under acidic conditions to form the intermediate quinazoline derivative. This intermediate is then reacted with 4-hydroxybenzonitrile in the presence of a suitable base, such as potassium carbonate, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one derivatives: These compounds share a similar quinazoline core and exhibit comparable biological activities.
4-Hydroxy-2-quinolones: These compounds have a similar structural motif and are known for their diverse pharmacological properties
Uniqueness
4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile is unique due to the presence of the propoxyphenyl group, which imparts distinct physicochemical properties and enhances its biological activity. This structural feature differentiates it from other quinazoline derivatives and contributes to its potential as a versatile compound in scientific research .
Properties
Molecular Formula |
C24H19N3O2 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[2-(4-propoxyphenyl)quinazolin-4-yl]oxybenzonitrile |
InChI |
InChI=1S/C24H19N3O2/c1-2-15-28-19-13-9-18(10-14-19)23-26-22-6-4-3-5-21(22)24(27-23)29-20-11-7-17(16-25)8-12-20/h3-14H,2,15H2,1H3 |
InChI Key |
KNDBCFLZLFLTFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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